Cas no 876716-49-3 (5-Ethyl-2-methyl-1H-indole-3-carbaldehyde)
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
- DTXSID40424403
- 876716-49-3
- BKB71649
- CS-0330727
- AKOS000303363
- DB-368690
-
- MDL: MFCD07801126
- Inchi: 1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3
- InChI Key: HYWQWDIYEYKJSH-UHFFFAOYSA-N
- SMILES: O=CC1=C(C)NC2C=CC(CC)=CC=21
Computed Properties
- Exact Mass: 187.099714038g/mol
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.9Ų
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240171-5g |
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95%+ | 5g |
$825 | 2021-08-04 | |
| Matrix Scientific | 019955-1g |
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 1g |
$485.00 | 2023-09-09 | ||
| Chemenu | CM240171-1g |
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95%+ | 1g |
$319 | 2023-02-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0649-1G |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95% | 1g |
¥ 1,881.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0649-5G |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95% | 5g |
¥ 5,643.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0649-100mg |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95% | 100mg |
¥619.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0649-250mg |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95% | 250mg |
¥821.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0649-500mg |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95% | 500mg |
¥1368.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0649-1g |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95% | 1g |
¥2052.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0649-5g |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
876716-49-3 | 95% | 5g |
¥6156.0 | 2024-04-16 |
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde Suppliers
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Introduction to 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde (CAS No. 876716-49-3) and Its Emerging Applications in Chemical Biology
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde, identified by the chemical abstracts service number 876716-49-3, is a heterocyclic aldehyde that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the indole family, a class of molecules widely recognized for their diverse pharmacological effects and roles in natural product chemistry. The presence of both an aldehyde group and alkyl substituents at specific positions on the indole core imparts distinct reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The aldehyde functional group at the 3-position of the indole ring is particularly noteworthy, as it serves as a versatile handle for further chemical modifications. This feature allows for the facile synthesis of more complex derivatives through condensation reactions, oxidation processes, or nucleophilic additions. Such transformations are crucial for exploring the compound's pharmacophoric space and uncovering novel bioactivities. Additionally, the ethyl and methyl substituents at the 5- and 2-positions, respectively, contribute to steric and electronic effects that can influence binding interactions with biological targets. These structural elements make 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde a promising candidate for drug discovery efforts.
In recent years, there has been a surge in research focused on indole derivatives due to their reported biological activities across various therapeutic areas. For instance, studies have highlighted the potential of indole-based compounds in modulating inflammatory pathways, neurotransmitter systems, and even antitumor responses. The 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde scaffold aligns well with these interests, as its structural features are reminiscent of known bioactive molecules. Preliminary investigations have suggested that this compound may exhibit properties relevant to immunomodulation and central nervous system (CNS) pharmacology.
One of the most compelling aspects of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde is its utility as a building block in synthetic chemistry. The aldehyde moiety provides an ideal entry point for constructing more elaborate structures through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. Furthermore, its indole core can be further functionalized via palladium-catalyzed reactions, allowing chemists to explore diverse molecular architectures. These synthetic possibilities have opened up new avenues for designing molecules with tailored biological profiles.
The compound's relevance extends beyond academic research; it also holds industrial interest for pharmaceutical companies seeking novel chemical entities (NCEs). The growing demand for innovative therapeutics has spurred interest in exploring less conventional scaffolds like indoles. 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde, with its unique combination of substituents and reactivity, represents a compelling example of how structural diversity can lead to biologically relevant compounds.
Recent advances in computational chemistry have further enhanced the study of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde by enabling high-throughput virtual screening (HTVS) and molecular docking simulations. These methods allow researchers to predict potential binding interactions with target proteins with remarkable accuracy. Such computational approaches have been instrumental in identifying lead compounds for subsequent experimental validation. For instance, virtual screening has suggested that this molecule may interact with enzymes involved in metabolic pathways relevant to cancer progression or neurodegenerative diseases.
The synthesis of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde itself presents an interesting challenge due to the need to introduce specific substituents while maintaining regioselectivity. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodological developments have streamlined these processes, making it more feasible to produce this compound on a larger scale for research purposes.
In addition to its synthetic appeal, 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde has been explored in interdisciplinary studies that bridge organic chemistry with biochemistry. Researchers have employed enzyme-mediated transformations to modify this scaffold, yielding derivatives with enhanced bioavailability or altered pharmacokinetic profiles. Such biocatalytic approaches are gaining traction as sustainable alternatives to traditional chemical synthesis.
The potential applications of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde are not limited to drug discovery alone; it also finds utility in material science and agrochemical research. Its ability to undergo diverse chemical modifications makes it a versatile precursor for synthesizing dyes, polymers, or specialty chemicals. Moreover, its structural similarity to natural products has prompted investigations into its role as an intermediate in biotechnological processes.
As our understanding of molecular interactions continues to evolve, so too does the importance of structurally diverse compounds like 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde. The integration of cutting-edge technologies such as artificial intelligence (AI) into drug discovery pipelines has further amplified the need for innovative molecular scaffolds capable of addressing complex diseases.
In conclusion,5-Ethyl-2-methyl -1H-indole -3 -carbaldehyde (CAS No .876716 -49 -3) stands out as a multifaceted compound with significant potential across multiple scientific domains . Its unique structural attributes , coupled with its amenability to synthetic manipulation , position it as a valuable asset in both academic research and industrial applications . As we continue to unravel the therapeutic possibilities inherent in indole derivatives , this molecule will undoubtedly play an important role in shaping future advancements .
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